molecular formula C12H16ClN B3229304 (S)-1-Benzyl-2-chloromethyl-pyrrolidine CAS No. 128574-35-6

(S)-1-Benzyl-2-chloromethyl-pyrrolidine

Cat. No. B3229304
CAS RN: 128574-35-6
M. Wt: 209.71 g/mol
InChI Key: QDLRSEZDDYKFTJ-LBPRGKRZSA-N
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Description

(S)-1-Benzyl-2-chloromethyl-pyrrolidine, also known as BCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BCP is a chiral compound, meaning it exists in two enantiomeric forms, with only one enantiomer exhibiting biological activity.

Scientific Research Applications

Synthesis of Pyrrolidines

Pyrrolidines are significant in medicinal chemistry and industry, used in medicines, dyes, and agrochemicals. A study by Żmigrodzka et al. (2022) investigated the synthesis of pyrrolidines through [3+2] cycloaddition, indicating the potential for various applications in these fields (Żmigrodzka et al., 2022).

Cholinesterase Inhibitors

Benzyl pyrrolidine derivatives have been studied for their ability to inhibit cholinesterases, which is relevant in treating neurodegenerative diseases. Pizova et al. (2017) synthesized a series of benzyl pyrrolidine derivatives and tested their efficacy in inhibiting acetylcholinesterase and butyrylcholinesterase (Pizova et al., 2017).

Hydroamination Reactions

The role of pyrrolidine derivatives in hydroamination reactions was explored by Bender and Widenhoefer (2005). Their study demonstrated the effective formation of pyrrolidine derivatives from gamma- and delta-amino olefins, indicating their utility in organic synthesis (Bender & Widenhoefer, 2005).

Anti-Angiogenesis Activity

A derivative of benzyl pyrrolidine, Streptopyrrolidine, was isolated from a marine Streptomyces species and showed significant anti-angiogenesis activity, as reported by Shin et al. (2008). This finding is pertinent to cancer research, where inhibiting angiogenesis can be a strategy to combat tumor growth (Shin et al., 2008).

Synthesis of Heterocycles

Research by Moragues et al. (1976) on the synthesis of substituted 1-benzylpyrrolidines and 3-substituted 1-benzylpiperidines through aziridines points to the chemical versatility of pyrrolidine derivatives in synthesizing complex organic molecules (Moragues et al., 1976).

Crystal Structure Analysis

The crystal structure of compounds involving pyrrolidine derivatives has been studied for understanding molecular interactions and structural properties. Chesna et al. (2017) examined benzoic acid–pyrrolidin-1-ium-2-carboxylate, providing insights into the structural arrangement of such compounds (Chesna et al., 2017).

Nootropic Effects

Pyrrolidine derivatives have been explored for their potential nootropic effects. A study by Petkov et al. (1991) on a group of newly-synthesized pyrrolidine derivatives indicated improvements in memory processes, highlighting their possible application in cognitive enhancement therapies (Petkov et al., 1991).

properties

IUPAC Name

(2S)-1-benzyl-2-(chloromethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLRSEZDDYKFTJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Benzyl-2-chloromethyl-pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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